molecular formula C14H15F3O3 B13208622 Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13208622
M. Wt: 288.26 g/mol
InChI Key: OARQRSBGFHLUPN-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the use of dehydrating agents can help drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester, leading to variations in solubility and reactivity.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties such as increased stability and lipophilicity. These characteristics make it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, also known by its CAS number 116547-19-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations based on existing literature.

Molecular Characteristics:

  • Molecular Formula: C14H15F3O3
  • Molecular Weight: 288.26 g/mol
  • Density: (Not specified)
  • Boiling Point: (Not specified)

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions. One common method involves the reaction of appropriate aldehydes with malononitrile derivatives and trifluoromethyl-substituted phenyl compounds under specific conditions to yield the desired ester.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of inhibition zones, suggesting that structural modifications can enhance biological activity.

Compound TypeBacteria TestedInhibition Zone (mm)MIC (μg/mL)
Ethyl EsterStaphylococcus aureus21 mm72.8
Ethyl EsterEscherichia coli31 mm86.5
Ethyl EsterBacillus subtilis24 mm79.1

These findings highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

In addition to antimicrobial activity, compounds related to this compound have been investigated for their cytotoxic effects on cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity in combination with cold atmospheric plasma treatment, enhancing the efficacy of traditional chemotherapeutic agents.

Case Studies

  • Anticancer Activity : A case study involving a series of pyrazolopyrimidinones showed that these compounds could inhibit key kinases involved in cancer cell proliferation and survival. The study found that specific derivatives demonstrated potent anticancer activity in vitro against colon cancer cell lines.
  • Synergistic Effects : Another research highlighted the synergistic effects of this compound when used in conjunction with other chemotherapeutic agents. The combination therapy led to enhanced apoptosis in cancer cells compared to monotherapy.

Properties

Molecular Formula

C14H15F3O3

Molecular Weight

288.26 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C14H15F3O3/c1-4-20-12(19)13(2,3)11(18)9-6-5-7-10(8-9)14(15,16)17/h5-8H,4H2,1-3H3

InChI Key

OARQRSBGFHLUPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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